![molecular formula C5H8N2S B3003288 (3-Methylisothiazol-5-yl)methanamine CAS No. 40064-67-3](/img/structure/B3003288.png)
(3-Methylisothiazol-5-yl)methanamine
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Description
The compound "(3-Methylisothiazol-5-yl)methanamine" has been the subject of various studies, focusing on its synthesis, molecular structure, and potential applications. While the provided papers do not directly discuss this compound, they do explore similar structures and synthetic methods that could be relevant to the synthesis and analysis of "(3-Methylisothiazol-5-yl)methanamine".
Synthesis Analysis
The synthesis of related compounds involves innovative approaches that could be applicable to "(3-Methylisothiazol-5-yl)methanamine". For instance, the synthesis of 6-methylisoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones was achieved through a nitro-nitrite rearrangement using vinylogous nitroaldol adducts under mild conditions . Similarly, a tetrahydro-4 H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold was synthesized using a [1,3]-dipolar cycloaddition reaction, which could offer insights into the synthesis of bicyclic structures related to "(3-Methylisothiazol-5-yl)methanamine" .
Molecular Structure Analysis
The molecular structure of compounds similar to "(3-Methylisothiazol-5-yl)methanamine" has been characterized using various spectroscopic techniques. For example, the crystal structure of a pyrazolyl-triazolyl methanone compound was determined using X-ray diffraction, which could provide a basis for understanding the structural aspects of "(3-Methylisothiazol-5-yl)methanamine" . Additionally, the use of 1H NMR, MS, and IR spectra data has been instrumental in characterizing these compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for understanding their reactivity and potential transformations. The polyphosphoric acid condensation route used to synthesize oxadiazolyl methanamines could be explored for the synthesis of "(3-Methylisothiazol-5-yl)methanamine", considering the similarities in the functional groups and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were predicted using software such as Molinspiration and MolSoft, as well as ALOGPS 2.1 for lipophilicity and solubility parameters . These predictive tools could be used to estimate the properties of "(3-Methylisothiazol-5-yl)methanamine", aiding in the understanding of its drug-likeness and potential as a pharmaceutical agent.
Scientific Research Applications
Antimicrobial Activities
A study focused on the synthesis of quinoline derivatives carrying a 1,2,3-triazole moiety, starting from 4-methoxyaniline. These compounds demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Synthesis and Characterization
Research on the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, using p-Toluic hydrazide and glycine, revealed a high yielding process. The compound was characterized using FT-IR, DSC, 13C/1H-NMR, and Mass spectrometric techniques (Shimoga, Shin, & Kim, 2018).
Transfer Hydrogenation Reactions
A study presented the synthesis of (4-Phenylquinazolin-2-yl)methanamine and its use in N-heterocyclic ruthenium(II) complexes for efficient transfer hydrogenation reactions, achieving up to 99% conversion (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Biased Agonists in Antidepressant Activity
Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed high 5-HT1A receptor affinity, selectivity, and robust antidepressant-like activity in vivo (Sniecikowska et al., 2019).
Synthesis of Novel Oxadiazole Derivatives
Research involving the synthesis of novel oxadiazole derivatives from Benzimidazole resulted in a series of N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine. These compounds were characterized by IR, H NMR, C NMR, and mass spectral data (Vishwanathan & Gurupadayya, 2014).
properties
IUPAC Name |
(3-methyl-1,2-thiazol-5-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-4-2-5(3-6)8-7-4/h2H,3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURCPGVQMXNQJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylisothiazol-5-yl)methanamine | |
CAS RN |
40064-67-3 |
Source
|
Record name | (3-methyl-1,2-thiazol-5-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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